molecular formula C19H13NO6 B2665540 (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 672936-23-1

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No. B2665540
CAS RN: 672936-23-1
M. Wt: 351.314
InChI Key: XMHSSKMTLAWHAX-MFOYZWKCSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzofuran core with a nitrobenzylidene group attached at the 2-position and a cyclopropanecarboxylate group attached at the 6-position. The exact structure would need to be confirmed by techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The nitro group in the compound could potentially undergo reduction reactions to form an amine. The carboxylate group could participate in various reactions such as esterification or amidation. The benzofuran ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups (like the nitro group and carboxylate group) and the aromatic benzofuran ring would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Catalytic Applications

  • Diastereo- and Enantioselective Dearomative [3 + 2] Cycloaddition Reactions : A study developed an enantioselective dearomative [3 + 2] cycloaddition reaction of 2-nitrobenzofurans, which relates to the nitrobenzylidene and dihydrobenzofuran portions of the target compound. This methodology facilitates access to structurally diverse spirooxindoles containing a 2,3-dihydrobenzofuran motif, highlighting the compound's relevance in synthesizing complex molecules with potential biological activities (Jian‐Qiang Zhao et al., 2018).

Biological Activities

  • Anticonvulsant Activities of Metal Complexes : Research on Zn(II) and Co(II) complexes with nitro-substituted aromatic compounds demonstrated unique bonding features and physical properties, leading to anticonvulsant activities. This suggests potential pharmacological applications of compounds with nitro-substituted aromatic structures (J. D'angelo et al., 2008).
  • Anticancer Activity of Thiazole Framework : A study on (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acids revealed significant antibacterial and antifungal activities, with some compounds showing promising anticancer activity against human breast cancer cell lines. This highlights the potential of nitrobenzylidene-substituted compounds in developing new anticancer drugs (Dattatraya N. Pansare et al., 2017).

Material Science

  • Catalytic Performance of Zinc(II) Complexes : The synthesis and characterization of new Zn(II) complexes involving nitro-substituted aromatic compounds were explored for their catalytic performance, particularly in selective oxidation reactions. This indicates the potential use of similar compounds in catalysis and material science applications (Gong Li et al., 2022).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its structure, studying its reactivity, and investigating any potential applications (such as biological activity or material properties) .

properties

IUPAC Name

[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO6/c21-18-15-7-6-14(25-19(22)12-4-5-12)10-16(15)26-17(18)9-11-2-1-3-13(8-11)20(23)24/h1-3,6-10,12H,4-5H2/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHSSKMTLAWHAX-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

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